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Compound of Interest

Compound Name: Ethyl 3-bromo-5-methoxybenzoate

CAS No.: 1095274-93-3

Cat. No.: B3081062

Get Quote

Executive Summary & Strategic Context
Ethyl 3-bromo-5-methoxybenzoate (CAS: 1095274-93-3) serves as a critical scaffold in the

synthesis of biaryl pharmaceuticals via Suzuki-Miyaura coupling and as a precursor for

heterocycle formation. Its structural integrity is defined by the precise meta-positioning of the

bromine and methoxy substituents relative to the ethyl ester.

In drug development pipelines, the primary quality control (QC) challenge is not merely

confirming identity, but distinguishing this scaffold from its regioisomers (e.g., Ethyl 2-bromo-5-

methoxybenzoate) and hydrolytic impurities (3-bromo-5-methoxybenzoic acid).

This guide provides a comparative spectroscopic analysis, establishing a self-validating

protocol to confirm the 3,5-disubstitution pattern and ensure reagent purity.
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The following table evaluates spectroscopic methods based on their utility for this specific

compound.

Technique Primary Utility
Performance vs.
Alternatives

Critical Limitation

1H NMR
Regio-isomer

Differentiation

Superior.

Unambiguously

distinguishes 3,5-

substitution (meta-

coupling only) from

2,5- or 3,4-isomers

(ortho-coupling).

Requires ~5-10 mg

sample; solvent

dependent shifts.

13C NMR
Carbon Framework

Verification

High. Confirms the

number of unique

carbons (10 signals).

Distinguishes ester vs.

acid carbonyls.

Lower sensitivity;

longer acquisition for

quaternary carbons

(C-Br, C-OMe).

FT-IR Functional Group ID

Moderate. Rapidly

confirms Ester (C=O)

and Ether (C-O)

presence.

Cannot easily

distinguish

regioisomers (e.g., 3-

bromo vs 2-bromo).

GC-MS / LC-MS Halogen Confirmation

Essential. The 1:1

isotopic doublet (

) confirms mono-

bromination.

Does not provide

positional information

(regiochemistry).

Detailed Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Confirm the meta-substitution pattern. Solvent: CDCl₃ (Deuterated Chloroform) is

the standard.[1][2] DMSO-d₆ is an alternative if solubility is poor, but CDCl₃ provides sharper

resolution for coupling constants.
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1H NMR (400 MHz, CDCl₃) - Predicted & Rationalized
The aromatic region is the diagnostic fingerprint. A 3,5-disubstituted benzene ring possesses

three non-equivalent protons that are all meta to each other.

Proton
Assignment

Chemical Shift
(

, ppm)

Multiplicity -Coupling (Hz)
Structural
Logic

H-2 7.65 - 7.75 dd or t

Most deshielded.

Flanked by two

Electron

Withdrawing

Groups (Ester &

Br).

H-6 7.45 - 7.55 dd or t

Ortho to Ester

(EWG), but

Ortho to OMe

(EDG). Shielding

from OMe offsets

Ester

deshielding.

H-4 7.10 - 7.20 dd or t

Most shielded

aromatic.

Flanked by Br

and OMe, distal

to the Ester.[3]

-OCH₂- (Ester) 4.38 Quartet

Diagnostic ethyl

ester methylene.

[1]

-OCH₃ (Methoxy) 3.85 Singlet -
Characteristic

methoxy singlet.

-CH₃ (Ester) 1.40 Triplet

Methyl terminus

of the ethyl

group.
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Critical QC Check: If you observe any coupling constant

in the aromatic region, your sample is NOT the 3,5-isomer. It is likely the 3,4-isomer

(ortho-coupling) or 2,5-isomer.

13C NMR (100 MHz, CDCl₃)
Carbonyl (C=O): ~165-166 ppm (Ester). Note: If a peak appears >170 ppm, suspect

carboxylic acid impurity.

Aromatic C-O (C5): ~160 ppm (Deshielded by Oxygen).

Aromatic C-Br (C3): ~122-124 ppm (Shielded by heavy atom effect).

Aliphatic: ~61 ppm (-OCH₂-), ~55 ppm (-OCH₃), ~14 ppm (-CH₃).

B. Mass Spectrometry (MS)
Objective: Confirm molecular formula and Bromine presence. Method: GC-MS (EI) or LC-MS

(ESI+).

Molecular Ion (

): The spectrum must show two peaks of nearly equal intensity separated by 2 mass units.[4]

258 (

Br isotope)

260 (

Br isotope)

Base Peak (EI): Likely loss of the ethyl group (
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) or the ethoxycarbonyl group (

).

Isotopic Pattern: The 1:1 ratio is non-negotiable. A ratio of 3:1 indicates Chlorine; no split

indicates loss of Bromine (de-bromination impurity).

C. Infrared Spectroscopy (FT-IR)
Objective: Rapid purity screening (Acid vs. Ester).

C=O Stretch (Ester): 1715 – 1725 cm⁻¹.

Comparison: The free acid (3-bromo-5-methoxybenzoic acid) will shift to ~1680–1700

cm⁻¹ and show a broad O-H stretch at 2500–3300 cm⁻¹.

C-O Stretch: 1200 – 1300 cm⁻¹ (Strong bands for Ester C-O and Aryl-Ether C-O).

C-H Stretch: 2980 cm⁻¹ (Aliphatic), >3000 cm⁻¹ (Aromatic, weak).

Experimental Protocols
Protocol A: High-Resolution 1H NMR Acquisition

Sample Prep: Dissolve 5–10 mg of Ethyl 3-bromo-5-methoxybenzoate in 0.6 mL CDCl₃.

Filtration: If the solution is cloudy (salt impurities), filter through a cotton plug into the NMR

tube.

Acquisition Parameters:

Pulse Angle: 30°

Relaxation Delay (D1): 1.0 s (Ensure quantitation of aromatic protons).

Scans (NS): 16 (Sufficient for >95% purity).

Processing: Apply exponential multiplication (LB = 0.3 Hz). Phase manually. Reference

residual CHCl₃ to 7.26 ppm.[1]
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Protocol B: Regio-Isomer Discrimination Workflow
Use this logic to validate the batch against potential isomers (e.g., from non-selective

bromination).

Start: Unknown Sample

Check MS Isotope Pattern
(m/z 258 & 260)

1:1 Ratio Confirmed?
(Bromine Present)

Acquire 1H NMR
(Aromatic Region)

Yes

No Isotope Split
FAIL: Debrominated Impurity

No

Analyze Coupling Constants (J)

J ~ 1.5-2.0 Hz (Meta only)
PASS: 3,5-Disubstituted

Small J only

J ~ 8.0 Hz (Ortho observed)
FAIL: 2,3 or 3,4 Isomer

Large J detected

Click to download full resolution via product page

Figure 1: Decision tree for the structural validation of Ethyl 3-bromo-5-methoxybenzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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